N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylpyridine-3-carboxamide
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylpyridine-3-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of an indene moiety and a pyridine ring, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene derivative, followed by the introduction of the pyridine ring and the carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylpyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indene derivatives and pyridine carboxamides, such as:
- N-(2,3-dihydro-1H-inden-5-yl)acetamide
- N-(2,3-dihydro-1H-inden-5-yl)thian-3-amine
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylpyridine-3-carboxamide is unique due to the presence of both the indene and pyridine moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
5538-78-3 |
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Molecular Formula |
C16H16N2OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H16N2OS/c1-20-16-14(6-3-9-17-16)15(19)18-13-8-7-11-4-2-5-12(11)10-13/h3,6-10H,2,4-5H2,1H3,(H,18,19) |
InChI Key |
VJRVFUNYTMGSHN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
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